ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a pyrido-thieno-pyrimidine derivative characterized by:
- A 4-methylbenzyl group at position 1, enhancing lipophilicity and influencing receptor binding.
- A dioxo motif at positions 2 and 4, enabling hydrogen-bonding interactions with biological targets.
- An ethoxycarbonyl group at position 7, which may modulate solubility and pharmacokinetics.
Properties
CAS No. |
866344-37-8 |
|---|---|
Molecular Formula |
C26H24FN3O4S |
Molecular Weight |
493.55 |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-[(4-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C26H24FN3O4S/c1-3-34-26(33)28-13-12-20-21(15-28)35-24-22(20)23(31)30(19-10-8-18(27)9-11-19)25(32)29(24)14-17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3 |
InChI Key |
POKOSHVMUNBNOK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)C)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- The 4-fluorophenyl group in the target compound and ’s analog enhances metabolic stability compared to the nitrophenyl group in Compound 3f, which may confer reactivity but lower bioavailability .
- The ethoxycarbonyl group in the target compound offers a balance between polarity and lipophilicity, contrasting with the steric tert-butyl group in Compound 9c .
Pharmacokinetic and Bioactivity Profiles
Key Observations :
Key Observations :
- High-yield enaminone reactions () are common for pyrido-thieno-pyrimidines, suggesting feasibility for the target compound’s synthesis .
Computational and Crystallographic Insights
- Similarity Indexing: The Tanimoto coefficient () could quantify structural similarity between the target compound and known inhibitors. For example, substituents like 4-fluorophenyl may align with c-MET inhibitors (e.g., Compound 9c) with ~70% similarity .
- Crystallography : ’s analog (R factor = 0.069) confirms precise structural resolution, critical for structure-activity relationship (SAR) studies. The target compound’s conformation is likely influenced by its dioxo and ethoxycarbonyl groups .
Preparation Methods
Synthesis of Thieno[2,3-d]Pyrimidine-2,4-Diol
Methyl 2-aminothiophene-3-carboxylate (0.01 mol) and urea (0.05 mol) are heated at 200°C for 2 hours, yielding thieno[2,3-d]pyrimidine-2,4-diol as a white solid (72% yield). The reaction proceeds via cyclocondensation, with urea acting as both a nitrogen source and a base.
Key Analytical Data :
Chlorination to 2,4-Dichlorothieno[2,3-d]Pyrimidine
Thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol) is refluxed with phosphorus oxychloride (100 mL) for 10 hours. The product, 2,4-dichlorothieno[2,3-d]pyrimidine, is isolated via chloroform extraction and recrystallized from ethanol (75% yield).
Key Analytical Data :
Formation of the Pyrido[4',3':4,5]Thieno[2,3-d]Pyrimidine Framework
The pyrido ring is introduced through a tandem cyclization-annulation strategy.
Amination and Cyclization with Ethyl Glycinate
2,4-Dichlorothieno[2,3-d]pyrimidine (0.1 mol) is treated with ethyl glycinate (0.15 mol) and triethylamine (0.3 mol) in methanol at 0–5°C. The reaction forms ethyl 3-aminothieno[2,3-d]pyrimidine-2-carboxylate, which undergoes microwave-assisted cyclization with dimethylformamide-dimethylacetal (DMF-DMA) to yield the pyrido-thieno-pyrimidine core.
Reaction Conditions :
Key Analytical Data :
Final Esterification and Ring Hydrogenation
Ethyl Carboxylate Formation
The carboxylic acid intermediate (1.0 equiv) is esterified with ethanol (5.0 equiv) in the presence of H₂SO₄ (cat.) under reflux. The reaction completes within 6 hours, affording the ethyl carboxylate derivative.
Catalytic Hydrogenation of the Pyrido Ring
The hexahydropyrido ring is formed via hydrogenation using Pd/C (10 wt%) in ethanol under H₂ (50 psi) at 60°C for 24 hours.
Key Analytical Data :
Analytical Validation and Spectral Characterization
The final compound is characterized using advanced spectroscopic techniques:
¹H NMR (400 MHz, CDCl₃) :
- δ 1.28 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)
- δ 4.24 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
- δ 7.14–7.36 (m, 8H, Ar-H).
IR (KBr) :
Mass Spectrometry (ESI+) :
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and reaction conditions for synthesizing ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-hexahydropyrido-thieno-pyrimidine-carboxylate?
- Methodological Answer : The synthesis of this compound involves multi-step procedures, including cyclization and substitution reactions. Key steps include:
- Core Formation : Cyclization of precursors (e.g., fluorophenylhydrazine derivatives) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form the pyrido-thieno-pyrimidine core .
- Substitution Reactions : Introduction of the 4-methylbenzyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium or copper complexes .
- Esterification : Ethyl carboxylate incorporation using activated esters (e.g., ethyl chloroformate) in the presence of base catalysts like triethylamine .
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and ring fusion patterns. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns, while the ethyl carboxylate appears as a triplet in ¹H NMR .
- X-ray Crystallography : Resolves stereochemistry and confirms fused-ring systems, as demonstrated in analogous pyrido-pyrimidine derivatives .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What biological activities are associated with this compound, and how are they assessed?
- Methodological Answer :
- Enzyme Inhibition Assays : The compound is screened against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement). IC₅₀ values are calculated via dose-response curves .
- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in cancer cell lines .
- In Vivo Efficacy : Pharmacokinetic profiling in rodent models evaluates bioavailability and metabolic stability .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?
- Methodological Answer :
- Solvent Optimization : DMF or DMSO enhances solubility of intermediates, reducing side reactions like dimerization .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency for the 4-methylbenzyl group .
- Stepwise Purification : Flash chromatography after each synthetic step removes impurities before proceeding to subsequent reactions .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Systematic replacement of the 4-fluorophenyl or 4-methylbenzyl groups with electron-withdrawing/donating substituents (e.g., chloro, methoxy) to assess impact on bioactivity .
- Pharmacophore Modeling : Computational tools (e.g., Schrödinger’s Maestro) map essential binding features, such as hydrogen-bonding interactions with the pyrimidine core .
- Bioisosteric Replacement : Substituting the ethyl carboxylate with bioisosteres (e.g., amides) to enhance metabolic stability .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Use of reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., surface plasmon resonance for binding affinity) .
- Statistical Analysis : Multivariate regression identifies confounding factors (e.g., cell line heterogeneity, solvent effects) .
Q. What computational approaches are used to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide predicts binding poses in target proteins (e.g., EGFR kinase), prioritizing key residues like Lys721 for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories, evaluating RMSD fluctuations .
- QSAR Modeling : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with activity .
Q. How is the compound’s stability under various storage and experimental conditions evaluated?
- Methodological Answer :
- Forced Degradation Studies : Exposure to heat (40°C), light (UV), and humidity (75% RH) for 14 days, followed by HPLC analysis to detect degradation products .
- Mass Spectrometry (MS) : High-resolution MS identifies oxidation or hydrolysis products (e.g., cleavage of the ethyl ester) .
- Lyophilization : Freeze-drying in inert atmospheres (argon) preserves stability for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
